molecular formula C10H14N2O2S B2816301 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea CAS No. 1251549-27-5

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2816301
CAS No.: 1251549-27-5
M. Wt: 226.29
InChI Key: LUCNFYYOYFEODU-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxymethyl group, and a thiophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution: Reacting a suitable precursor with a nucleophile under controlled conditions.

  • Condensation Reactions: Combining two or more reactants to form the desired compound with the elimination of a small molecule like water.

  • Reduction Reactions: Reducing a precursor compound to introduce the hydroxymethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: Converting the hydroxymethyl group to a carboxyl group.

  • Reduction: Reducing the thiophenyl group to a more saturated form.

  • Substitution Reactions: Replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Saturated thiophene derivatives.

  • Substitution Products: Various derivatives depending on the substituents used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases or as a precursor for drug development.

  • Industry: Employed in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves:

  • Molecular Targets: Binding to specific enzymes or receptors.

  • Pathways Involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)cyclopropyl)acetonitrile: Similar structure but lacks the thiophenyl group.

  • 3-(Thiophen-2-yl)urea: Similar thiophenyl group but different cyclopropyl structure.

Uniqueness: 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is unique due to its combination of cyclopropyl, hydroxymethyl, and thiophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-7-10(3-4-10)6-11-9(14)12-8-2-1-5-15-8/h1-2,5,13H,3-4,6-7H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNFYYOYFEODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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